molecular formula C17H30O2 B12682984 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate CAS No. 85567-28-8

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate

Cat. No.: B12682984
CAS No.: 85567-28-8
M. Wt: 266.4 g/mol
InChI Key: RFZYOLLVWSKZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate is a chemical compound known for its unique bicyclic structure. This compound is often used in various industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl with 2-ethylbutanol in the presence of acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate
  • 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide

Uniqueness

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate stands out due to its unique bicyclic structure and the presence of an acetate group. This combination imparts distinct chemical and physical properties, making it valuable for specific industrial and research applications.

Biological Activity

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate, with the CAS number 85567-28-8, is a bicyclic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research and industry, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H30O2
Molecular Weight 266.42 g/mol
Boiling Point 92-98 °C (0.2 Torr)
Density 0.943 g/cm³
IUPAC Name [4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbutyl] acetate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzymatic activities and influence biochemical pathways, which may lead to various physiological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their activity and potentially leading to therapeutic effects.

Biological Activity Studies

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Properties : Studies have shown that compounds with similar bicyclic structures possess antimicrobial properties, suggesting potential applications in developing antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may reduce inflammation through modulation of inflammatory mediators.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this acetate can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various bicyclic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a natural preservative in food and cosmetic formulations.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could downregulate the production of pro-inflammatory cytokines in macrophage cell lines when exposed to lipopolysaccharides (LPS). This finding supports the hypothesis that it may be useful in treating inflammatory conditions.

Applications in Research and Industry

The unique properties of this compound make it valuable in various fields:

  • Pharmaceutical Development : Its potential therapeutic properties are being explored for drug development targeting inflammation and microbial infections.
  • Fragrance Industry : Due to its pleasant odor profile, it is used in perfumes and other fragrance products.

Properties

CAS No.

85567-28-8

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

[4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbutyl] acetate

InChI

InChI=1S/C17H30O2/c1-5-13(11-19-12(2)18)6-9-16-14-7-8-15(10-14)17(16,3)4/h13-16H,5-11H2,1-4H3

InChI Key

RFZYOLLVWSKZBD-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1C2CCC(C2)C1(C)C)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.